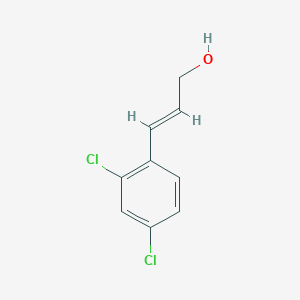

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+ |

InChI Key |

UDPMVWJTVXNMOD-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/CO |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for E 3 2,4 Dichlorophenyl Prop 2 En 1 Ol

Established Synthetic Routes to (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

Traditional synthetic approaches provide reliable pathways to this compound. These methods are foundational in organic synthesis and include the reduction of corresponding α,β-unsaturated carbonyls, olefination reactions, and cross-coupling strategies.

Reduction of α,β-Unsaturated Aldehydes and Ketones (e.g., cinnamaldehyde (B126680) derivatives)

A primary and straightforward method for synthesizing this compound is the chemoselective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(2,4-dichlorophenyl)prop-2-enal, also known as 2,4-dichlorocinnamaldehyde. The key challenge in this transformation is the selective reduction of the aldehyde functional group to a primary alcohol without affecting the conjugated carbon-carbon double bond.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, to enhance selectivity, specific conditions or milder reagents are often employed. The Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of enones and enals, minimizing the competing 1,4-conjugate addition that would saturate the double bond.

The synthesis of the precursor, 2,4-dichlorocinnamaldehyde, is typically achieved through a Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde (B42875) and acetaldehyde. evitachem.comresearchgate.net

Table 1: Comparison of Reducing Agents for α,β-Unsaturated Aldehydes

| Reducing Agent/System | Selectivity | Reaction Conditions | Byproducts |

| Sodium Borohydride (NaBH₄) | Good to moderate | Typically alcoholic solvents (methanol, ethanol) at low temperatures. | Borate salts. |

| Lithium Aluminum Hydride (LiAlH₄) | Low (can reduce C=C bond) | Anhydrous ether or THF; requires careful workup. | Aluminum salts. |

| Luche Reduction (NaBH₄/CeCl₃) | High (favors 1,2-reduction) | Methanol or ethanol (B145695) at low temperatures. | Borate and cerium salts. |

| Diisobutylaluminium Hydride (DIBAL-H) | High | Aprotic solvents (toluene, hexanes) at very low temperatures (-78 °C). | Aluminum alkoxides. |

Olefination Reactions for Carbon-Carbon Double Bond Formation (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful strategy for constructing the carbon-carbon double bond of this compound, typically starting from 2,4-dichlorobenzaldehyde. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two prominent examples.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgwikipedia.org For the synthesis of the target alcohol, a protected hydroxymethyl ylide would be required, followed by deprotection. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org However, controlling the stereoselectivity to favor the (E)-isomer can be challenging, especially with unstabilized ylides. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This method offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comorgsyn.org Crucially, the HWE reaction with stabilized phosphonates typically shows high selectivity for the formation of the (E)-alkene, making it a preferred method for synthesizing the target compound. wikipedia.orgorganic-chemistry.org The reaction would involve reacting 2,4-dichlorobenzaldehyde with the anion of a phosphonate ester, such as diethyl (hydroxymethyl)phosphonate (after protecting the hydroxyl group).

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide | Phosphonate Carbanion |

| Starting Aldehyde | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde |

| (E/Z) Selectivity | Variable; often favors (Z)-alkene with unstabilized ylides. | Generally high (E)-selectivity, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org |

| Reactivity of Reagent | Less nucleophilic than HWE reagents. | More nucleophilic and less basic than Wittig ylides. wikipedia.org |

| Byproduct Removal | Triphenylphosphine oxide can be difficult to separate. | Water-soluble dialkyl phosphate salts are easily removed by extraction. alfa-chemistry.com |

Cross-Coupling Strategies for Aromatic Ring Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another strategic approach. This method involves the coupling of an organoboron compound with an organic halide. researchgate.netrsc.org For the synthesis of this compound, this could be envisioned in two ways:

Coupling of 2,4-dichlorophenylboronic acid with a suitable halo-substituted prop-2-en-1-ol derivative, such as (E)-3-bromoprop-2-en-1-ol.

Coupling of an organoboron derivative of prop-2-en-1-ol with a 2,4-dihalo-benzene, such as 1-bromo-2,4-dichlorobenzene.

The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a versatile tool in modern organic synthesis. researchgate.net The key to this approach is the availability of the required building blocks and maintaining the stereochemistry of the double bond throughout the reaction sequence.

Advanced and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes not only efficiency but also selectivity and sustainability. Advanced methodologies for preparing this compound focus on achieving high chemo- and stereoselectivity while adhering to the principles of green chemistry.

Chemo- and Stereoselective Synthesis of this compound

Achieving high levels of chemo- and stereoselectivity is paramount for the efficient synthesis of the target molecule. As mentioned, the HWE reaction is a powerful tool for stereoselectively generating the (E)-double bond. alfa-chemistry.com Modifications to the HWE reaction, such as the Still-Gennari modification, can provide access to (Z)-olefins, highlighting the tunability of these reactions, though the classical HWE conditions are ideal for the desired (E)-isomer. youtube.com

In the context of reduction strategies, catalytic transfer hydrogenation using catalysts like ruthenium complexes can offer high chemoselectivity for the reduction of the aldehyde in the presence of the alkene. These metal-catalyzed reactions often proceed under mild conditions and can be more selective than traditional hydride reagents. rsc.org

Furthermore, stereospecific cross-coupling reactions, such as copper-catalyzed C–O cross-coupling, have been developed for the synthesis of allylic ethers from allylic alcohols, demonstrating the potential for high stereochemical control in reactions involving this functional group. nih.gov While not a direct synthesis of the target alcohol, these methods underscore the advanced control achievable in modern synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound involves several considerations.

Atom Economy: Olefination reactions like the Wittig and HWE have lower atom economy due to the formation of stoichiometric phosphine (B1218219) oxide or phosphate byproducts. In contrast, catalytic approaches, such as a tandem reaction combining benzoin (B196080) condensation and a nickel-catalyzed allylic alkylation with an allylic alcohol, can be 100% atom-economical, forming water as the sole byproduct. researchgate.net

Use of Catalysis: Transition-metal-catalyzed reactions are central to green chemistry. rsc.org For instance, using a reusable heterogeneous catalyst for the reduction of 2,4-dichlorocinnamaldehyde would be a greener alternative to stoichiometric hydride reagents. Palladium-catalyzed cross-coupling reactions also fit this principle, as the catalyst is used in small amounts. researchgate.net

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DESs) is a key goal. rsc.orgmdpi.com For example, a nickel-catalyzed allylation has been successfully performed in ethanol, a green solvent. researchgate.net Similarly, ruthenium-catalyzed isomerisation of allylic alcohols has been achieved in deep eutectic solvents. rsc.org

Sustainable Feedstocks: While the aromatic core of the target molecule is derived from fossil fuels, some green chemistry approaches focus on using renewable feedstocks for other parts of the molecule. Technologies are being developed for the sustainable production of allyl alcohol from glycerol, a byproduct of biodiesel production.

Flow Chemistry and Continuous Processing for this compound Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for straightforward scalability. For the production of this compound, which involves the selective reduction of the corresponding aldehyde, (E)-3-(2,4-dichlorophenyl)prop-2-enal, flow chemistry presents a highly attractive approach.

One prominent strategy is the use of packed-bed reactors containing a heterogeneous catalyst. For the analogous reduction of cinnamaldehyde to cinnamyl alcohol, a novel continuous flow process utilizing a tube reactor coated with a Pt/SiO2 catalyst has demonstrated high selectivity and conversion. dntb.gov.uamdpi.com A selectivity of 90% towards cinnamyl alcohol at a 98.8% conversion of cinnamaldehyde was achieved in such a system. mdpi.com This methodology could be adapted for the synthesis of this compound, where the precursor aldehyde is passed through a heated tube reactor containing a supported platinum catalyst under a stream of hydrogen. The precise control over residence time, temperature, and pressure in a flow system is crucial for maximizing the selective reduction of the carbonyl group while preserving the carbon-carbon double bond.

Another viable continuous flow method is the Luche reduction, which is renowned for its high chemoselectivity in reducing α,β-unsaturated aldehydes to their corresponding allylic alcohols. An efficient and scalable continuous flow process for the reduction of α,β-unsaturated carbonyl compounds using sodium borohydride (NaBH4) in the presence of cerium(III) chloride (CeCl3) has been developed. acs.org This system can achieve high selectivity (up to 98%) with very short residence times (as low as 20 seconds). acs.org For the synthesis of this compound, a solution of (E)-3-(2,4-dichlorophenyl)prop-2-enal in a suitable solvent would be mixed in-line with a solution of NaBH4 and CeCl3 before entering a temperature-controlled reactor coil. The short residence time and excellent temperature control offered by microreactors would be particularly beneficial in minimizing side reactions.

The Meerwein-Ponndorf-Verley (MPV) reduction is another classic method for aldehyde reduction that has been successfully translated to a continuous flow process using microreactors. mdpi.com While aldehydes are generally more readily reduced than ketones in this system, the presence of conjugation and steric bulk in cinnamaldehyde derivatives can lower the reaction rate. mdpi.com Nevertheless, the use of a zirconium-propoxide-functionalized microreactor could offer a pathway for the continuous synthesis of this compound from its aldehyde precursor using a secondary alcohol as the hydride source.

The following table summarizes representative conditions for the continuous flow reduction of cinnamaldehyde, which can serve as a starting point for the optimization of this compound synthesis.

| Catalyst/Reagent System | Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time | Conversion (%) | Selectivity to Allylic Alcohol (%) |

| Pt/SiO2 | Coated Tube Reactor | 90 | 10 | Not specified | 98.8 | 90.0 |

| NaBH4 / CeCl3 | Microreactor | 20 | Ambient | 20 s | >95 | >98 |

| Zirconium Propoxide | Functionalized Microreactor | Not specified | Ambient | Varied | Lower for cinnamaldehyde | 100 |

Mechanistic Investigations into this compound Synthesis Pathways

The selective synthesis of this compound hinges on the preferential reduction of the carbonyl group over the conjugated carbon-carbon double bond in the precursor, (E)-3-(2,4-dichlorophenyl)prop-2-enal. The mechanism of this transformation is highly dependent on the chosen reduction method.

In catalytic hydrogenation, the mechanism involves the adsorption of the α,β-unsaturated aldehyde onto the catalyst surface. The selectivity towards the allylic alcohol is influenced by the mode of adsorption. Planar adsorption of the cinnamaldehyde molecule, where both the C=C and C=O bonds interact with the catalyst surface, tends to favor hydrogenation of the double bond. In contrast, a head-on adsorption via the carbonyl oxygen is believed to favor the formation of the desired cinnamyl alcohol. mdpi.com The presence of the bulky 2,4-dichlorophenyl group in the target molecule's precursor would likely introduce significant steric hindrance, potentially favoring the head-on adsorption of the carbonyl group and thus enhancing selectivity towards this compound. The electronic effects of the chlorine substituents, being electron-withdrawing, could also influence the polarization of the carbonyl bond and its interaction with the catalyst surface.

For hydride reductions such as the Luche reduction, the mechanism involves the coordination of the cerium(III) ion to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride species delivered from NaBH4. This "hard" Lewis acid (Ce³⁺) preferentially activates the "harder" carbonyl oxygen over the "softer" alkene, leading to a highly selective 1,2-reduction and the formation of the allylic alcohol. The reaction proceeds via a six-membered transition state, and the presence of the 2,4-dichloro substituents on the phenyl ring is not expected to fundamentally alter this mechanistic pathway, although it may influence the reaction rate.

The Meerwein-Ponndorf-Verley (MPV) reduction operates through a different mechanistic cycle. It involves a reversible hydride transfer from a secondary alcohol (often isopropanol) to the aldehyde via a six-membered ring transition state coordinated to a metal alkoxide catalyst, such as aluminum isopropoxide or, in the case of the aforementioned flow process, a zirconium species. The aldehyde carbonyl carbon acts as the hydride acceptor. The selectivity for the carbonyl group in α,β-unsaturated systems is generally high with this method. The reaction is typically driven to completion by the removal of the acetone (B3395972) byproduct when using isopropanol (B130326) as the hydride donor. The electronic nature of the substituents on the aromatic ring can affect the rate of the MPV reduction, with electron-withdrawing groups like chlorine potentially increasing the electrophilicity of the carbonyl carbon and accelerating the hydride transfer step.

Chemical Reactivity and Mechanistic Transformations of E 3 2,4 Dichlorophenyl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Functionality of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

The allylic alcohol group is a versatile functional group that can undergo oxidation, substitution, and derivatization reactions. Its position adjacent to a double bond and a substituted phenyl ring allows for unique reactivity pathways.

Oxidation Reactions and Selective Product Formation

The oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. organic-chemistry.org For this compound, selective oxidation of the primary alcohol to an aldehyde yields (E)-3-(2,4-dichlorophenyl)prop-2-enal, a chalcone (B49325) precursor, without affecting the carbon-carbon double bond or the aromatic ring. nih.govnih.gov Achieving this selectivity requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A variety of catalytic and stoichiometric reagents have been developed for the chemoselective oxidation of allylic alcohols. thieme-connect.comthieme-connect.com Common methods include the use of manganese dioxide (MnO₂), chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid in acetone), and modern catalytic systems. organic-chemistry.org Catalytic methods are often preferred for their environmental and practical advantages. researchgate.net For instance, palladium-based catalysts in the presence of a suitable oxidant like molecular oxygen can efficiently convert allylic alcohols to aldehydes. thieme-connect.com Another effective system involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant. organic-chemistry.org

The choice of oxidant and reaction conditions is crucial for maximizing the yield of the desired aldehyde and minimizing side reactions.

Table 1: Selected Methods for the Oxidation of Allylic Alcohols

| Oxidizing System | Substrate Example | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Cinnamyl Alcohol | Cinnamaldehyde (B126680) | 84% | organic-chemistry.org |

| Pd(OAc)₂/Et₃N/O₂ | Cinnamyl Alcohol | Cinnamaldehyde | 77% | thieme-connect.com |

| Iodosobenzene/Cr(III)(salen) complex | Allyl Alcohol | Acrolein | >80% | thieme-connect.com |

| TEMPO/Fe(NO₃)₃·9H₂O/O₂ | Various Allylic Alcohols | Corresponding Aldehydes | Good to Excellent | researchgate.net |

Nucleophilic Substitutions and Rearrangements

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, typically by protonation under acidic conditions to form an oxonium ion or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the substrate can undergo substitution via S_N_1 or S_N_2 mechanisms. However, in allylic systems, a competing pathway known as the allylic rearrangement (or S_N_2' reaction) is often observed. wikipedia.org In this process, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), leading to a shift of the double bond. wikipedia.org

For this compound, reaction with a nucleophile (Nu⁻) could yield two potential products:

Direct Substitution (S_N_2): The nucleophile attacks the α-carbon, displacing the leaving group to form 3-(2,4-dichlorophenyl)prop-2-en-1-Nu.

Allylic Rearrangement (S_N_2'): The nucleophile attacks the γ-carbon, with concomitant migration of the double bond, to form 1-(2,4-dichlorophenyl)-1-Nu-prop-2-ene.

The ratio of these products is influenced by factors such as steric hindrance at the α- and γ-carbons, the nature of the nucleophile, the leaving group, and the solvent. wikipedia.org Steric hindrance at the α-carbon can favor the S_N_2' pathway. wikipedia.org

Esterification and Etherification Reactions of the Hydroxyl Group

Esterification: The hydroxyl group of this compound readily undergoes esterification. This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reacting the alcohol with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. These reactions convert the hydroxyl group into an ester functionality while preserving the double bond and the dichlorophenyl ring.

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. miracosta.edumasterorganicchemistry.com This S_N_2-based method involves two steps:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide ion. This alkoxide is a potent nucleophile. libretexts.org

Nucleophilic Substitution: The alkoxide then reacts with a primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to displace the halide and form the ether. masterorganicchemistry.comlibretexts.org

To synthesize unsymmetrical ethers, it is crucial that the alkyl halide be primary to avoid competing E2 elimination reactions, which are favored when using secondary or tertiary alkyl halides. miracosta.edulibretexts.org

Reactivity of the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond in the propenol chain is electron-rich and serves as a site for addition and cycloaddition reactions.

Addition Reactions (e.g., hydrohalogenation, hydrogenation)

Electrophilic Addition: The double bond can undergo electrophilic addition with reagents like hydrogen halides (HX). libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. pearson.com The proton (H⁺) from HX acts as the electrophile, adding to one of the carbons of the double bond. msu.edu According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the more stable carbocation. msu.edu In the case of this compound, the stability of the potential carbocation is influenced by the adjacent hydroxyl group and the resonance effects of the dichlorophenyl ring. The subsequent attack by the halide anion (X⁻) on the carbocation completes the addition. pearson.com

Catalytic Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). google.com This process selectively saturates the alkene, converting this compound into 3-(2,4-dichlorophenyl)propan-1-ol. Under harsher conditions, the aromatic ring can also be reduced, but selective hydrogenation of the double bond is generally straightforward.

Cycloaddition Reactions and Heterocycle Formation

The alkene functionality in this compound can participate as a 2π-electron component in cycloaddition reactions to form various cyclic structures, including heterocycles. mdpi.com

A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. mdpi.com In this reaction, the alkene (the dipolarophile) reacts with a 1,3-dipole (e.g., a nitrile oxide, azide, or nitrone) to form a five-membered heterocyclic ring. researchgate.net For instance, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the alkene and the 1,3-dipole. The electron-withdrawing nature of the dichlorophenyl group can influence the reactivity of the double bond in these reactions. Such cycloaddition strategies are a powerful tool for the synthesis of complex heterocyclic molecules from relatively simple precursors. mdpi.com

Transformations Involving the Dichlorophenyl Moiety of this compound

The dichlorophenyl group in this compound is the primary site for transformations that aim to further functionalize the aromatic core. The existing substituents—two chlorine atoms and a prop-2-en-1-ol chain—exert significant influence on the reactivity and regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the derivatization of aromatic rings. The outcome of such reactions on the dichlorophenyl ring of the title compound is dictated by the directing effects of the substituents already present.

The positions available for substitution on the 1-(prop-2-en-1-ol)-2,4-dichlorobenzene ring are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

Position C3: Ortho to the chlorine at C2 and meta to the chlorine at C4 and the propenol group at C1.

Position C5: Para to the chlorine at C2, meta to the propenol group at C1, and ortho to the chlorine at C4.

Position C6: Ortho to the propenol group at C1 and meta to the chlorine at C2.

Considering the ortho, para-directing nature of the chlorine atoms and the propenol group, the most favored positions for electrophilic attack are those that are ortho or para to these substituents. The chlorine at C2 directs to C3 (ortho) and C5 (para). The chlorine at C4 directs to C3 (ortho) and C5 (ortho). The propenol group at C1 directs to C6 (ortho).

| Position of Substitution | Directing Effects of Substituents | Predicted Reactivity |

|---|---|---|

| C3 | ortho to C2-Cl, meta to C4-Cl, meta to propenol | Moderately favored |

| C5 | para to C2-Cl, ortho to C4-Cl, meta to propenol | Highly favored |

| C6 | ortho to propenol, meta to C2-Cl | Less favored due to steric hindrance and weaker activation |

Typical electrophilic aromatic substitution reactions that could be applied include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). byjus.comminia.edu.eg For instance, in a nitration reaction, the major product would be expected to be (E)-3-(2,4-dichloro-5-nitrophenyl)prop-2-en-1-ol.

Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, thereby directing the deprotonation to an adjacent ortho position. baranlab.org

In the case of this compound, the allylic hydroxyl group can serve as a precursor to a potent DMG. Upon treatment with an organolithium reagent, the acidic proton of the hydroxyl group is abstracted to form a lithium alkoxide. This in-situ generated alkoxide is a strong ortho-directing group. nih.gov

The chlorine atoms on the ring are also known to be weak ortho-directing groups in metalation reactions. The regiochemical outcome of the lithiation will therefore be determined by the competition between the directing effects of the in-situ formed alkoxide and the two chlorine atoms. Generally, an alkoxide group is a much stronger directing group than a chlorine atom.

The potential sites for lithiation are:

Position C3: Ortho to the C2-chloro and C4-chloro groups.

Position C6: Ortho to the propenol (alkoxide) group.

Given the superior directing ability of the alkoxide, it is highly probable that lithiation will occur selectively at the C6 position. The coordination of the lithium cation with the oxygen of the alkoxide will direct the deprotonation to the adjacent C6 position.

| Potential Lithiation Site | Directing Group(s) | Predicted Outcome |

|---|---|---|

| C3 | C2-Cl, C4-Cl | Minor or no lithiation |

| C6 | (E)-prop-2-en-1-olate | Major lithiation site |

Once the aryllithium species is formed at the C6 position, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This two-step sequence of directed metalation followed by reaction with an electrophile provides a highly regioselective method for the synthesis of 1,2,3,5-tetrasubstituted benzene (B151609) derivatives, which would be challenging to prepare via classical electrophilic aromatic substitution.

Derivatization and Synthetic Utility of E 3 2,4 Dichlorophenyl Prop 2 En 1 Ol As a Chemical Building Block

Synthesis of Complex Organic Scaffolds Utilizing (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol

The unique combination of functional groups in this compound allows for its elaboration into a diverse array of complex molecular architectures, including both heterocyclic and polycyclic systems. The strategic manipulation of its reactive sites enables chemists to forge new ring systems and build molecular complexity.

Construction of Heterocyclic Systems from this compound

The allylic alcohol functionality of this compound is a key handle for its conversion into various heterocyclic structures. The double bond and the hydroxyl group can participate in a range of cyclization reactions to afford oxygen- and nitrogen-containing rings.

One prominent transformation is the Sharpless asymmetric epoxidation , which converts the allylic alcohol into a chiral epoxy alcohol. wikipedia.org This intermediate is highly valuable as it can be opened by a variety of nucleophiles to yield a wide range of functionalized heterocyclic precursors. researchgate.net For instance, reaction with an amine can lead to the formation of amino alcohols, which can be further cyclized to form substituted morpholines or other nitrogen-containing heterocycles.

Another avenue for heterocycle synthesis involves the cyclization with aldehydes . In the presence of an acid catalyst, this compound can react with aldehydes to form six-membered heterocycles such as substituted tetrahydropyrans. mdpi.com Furthermore, condensation reactions with β-hydroxy aldehydes can lead to the formation of 3,6-dihydro-2H-1,3-oxazines. psu.edu

The reactivity of the double bond can also be exploited in cycloaddition reactions . For example, a hetero-Diels-Alder reaction with a suitable diene could potentially lead to the formation of dihydropyran derivatives. nih.gov Additionally, the allylic alcohol can be a precursor to other reactive intermediates, such as allylic azides or amines, which can then undergo intramolecular cyclization to furnish nitrogen-containing heterocycles.

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| Sharpless Epoxidation followed by nucleophilic opening | 1. Ti(OiPr)4, (+)-DET, TBHP 2. Amine | Precursor to Morpholines |

| Acid-catalyzed cyclization | Aldehyde | Tetrahydropyran |

| Condensation | β-Hydroxy aldehyde | 3,6-dihydro-2H-1,3-oxazine |

| Hetero-Diels-Alder Reaction | Diene | Dihydropyran |

Integration into Polycyclic Frameworks

The structural features of this compound also lend themselves to the construction of more complex polycyclic frameworks. These reactions often involve multi-step sequences or tandem reactions that build multiple rings in a controlled manner.

A key strategy for forming polycyclic systems is through intramolecular cycloaddition reactions . For this, the parent molecule must first be functionalized with a diene or a dienophile. For example, the hydroxyl group could be tethered to a diene, and a subsequent intramolecular Diels-Alder reaction would lead to the formation of a bicyclic system.

Ring-closing metathesis (RCM) is another powerful tool for the construction of cyclic and polycyclic systems. researchgate.net By introducing a second double bond into the molecule, for instance by esterification of the alcohol with an unsaturated carboxylic acid, RCM can be employed to form macrocycles or bicyclic systems, depending on the length and nature of the tether.

Furthermore, the allylic alcohol can be a precursor for cyclopropanation reactions . The Simmons-Smith reaction, for example, would convert the double bond into a cyclopropane (B1198618) ring, introducing a strained three-membered ring that can be a versatile intermediate for further transformations and ring expansions to construct more complex polycyclic structures. nih.gov

Palladium-catalyzed reactions, such as the Heck reaction, can be envisioned to couple the molecule with other unsaturated systems, setting the stage for subsequent cyclization events to build polycyclic frameworks. thermofishersci.in

| Reaction Type | Key Transformation | Resulting Framework |

|---|---|---|

| Intramolecular Diels-Alder | Tethering of a diene followed by cyclization | Bicyclic system |

| Ring-Closing Metathesis | Introduction of a second alkene and cyclization | Macrocycle or Bicyclic system |

| Cyclopropanation | Simmons-Smith reaction | Cyclopropyl-containing intermediate |

| Palladium-Catalyzed Coupling | Heck reaction followed by cyclization | Fused or bridged polycycle |

Role of this compound in Ligand Design for Catalysis (non-application specific)

The structural backbone of this compound is well-suited for the design of specialized ligands for transition metal catalysis. The hydroxyl group serves as a convenient point for the introduction of donor atoms such as phosphorus or nitrogen, while the dichlorophenyl group can influence the steric and electronic properties of the resulting ligand.

A common strategy in ligand synthesis is the conversion of alcohols to phosphinite ligands . The reaction of this compound with a chlorophosphine in the presence of a base would yield a P,O-ligand. The electronic nature of the dichlorophenyl group would be transmitted to the phosphorus atom, thereby modulating the coordinating properties of the ligand.

Furthermore, the allylic alcohol can be converted to an allylic amine, which can then be further functionalized to create P,N-ligands . These ligands are of great interest in asymmetric catalysis due to their ability to form stable chelate complexes with transition metals. The stereochemistry of the double bond and the potential for chiral centers in the ligand backbone offer avenues for the development of chiral ligands.

The rigid phenylpropyl backbone of the molecule can provide a well-defined steric environment around the metal center, which is crucial for achieving high selectivity in catalytic reactions. The presence of the chlorine atoms can also influence the solubility and stability of the resulting metal complexes.

Precursors to Advanced Materials and Specialty Chemicals (non-property related)

The chemical structure of this compound makes it a potential monomer or precursor for the synthesis of advanced materials and specialty chemicals.

The presence of the hydroxyl group and the double bond allows for its use in polymerization reactions . For instance, it could be used as a co-monomer in the synthesis of polyesters or polyurethanes, where the hydroxyl group would react with carboxylic acids or isocyanates, respectively. The double bond could also be a site for polymerization through radical or metathesis polymerization methods.

Another potential application is in the synthesis of epoxy resins . The hydroxyl group can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether. econferenceseries.comeconferenceseries.com This monomer, containing the dichlorophenyl group, could then be polymerized to form an epoxy resin. The halogen atoms in the structure would be expected to impart specific characteristics to the final material.

The molecule can also serve as a starting material for the synthesis of other specialty chemicals. For example, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. The double bond can also be functionalized through various addition reactions to introduce new chemical handles for further derivatization.

Advanced Spectroscopic and Structural Elucidation of E 3 2,4 Dichlorophenyl Prop 2 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom and to confirm the E-stereochemistry of the olefinic double bond.

Based on data from structurally similar compounds, such as (E)-3-(2,4-dichlorophenyl)-1-phenyl prop-2-en-1-one, the expected chemical shifts for the target molecule can be predicted. rsc.org The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the vinyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling constant (J-value) between the two vinyl protons is particularly diagnostic; a large coupling constant (typically > 15 Hz) is definitive for the E (trans) configuration. rsc.org The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the two olefinic carbons, and the methylene carbon bearing the hydroxyl group.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| C1 (-CH₂OH) | ~4.3 | ~63.0 | Doublet (d), coupled to H2 |

| C2 (=CH-) | ~6.4 | ~125.0 | Doublet of triplets (dt), coupled to H1 and H3 |

| C3 (=CH-) | ~6.8 | ~133.0 | Doublet (d), J ≈ 16 Hz, coupled to H2 |

| C1' (Ar-C) | - | ~133.0 | Quaternary |

| C2' (Ar-C) | - | ~135.0 | Quaternary (C-Cl) |

| C3' (Ar-CH) | ~7.4 | ~129.5 | Doublet (d) |

| C4' (Ar-C) | - | ~136.0 | Quaternary (C-Cl) |

| C5' (Ar-CH) | ~7.25 | ~127.5 | Doublet of doublets (dd) |

| C6' (Ar-CH) | ~7.6 | ~128.0 | Doublet (d) |

| -OH | Variable (e.g., ~1.5-2.5) | - | Broad singlet, exchangeable |

Two-dimensional NMR techniques are indispensable for the definitive assignment of the structure by revealing through-bond and through-space correlations. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C3-H and C2-H vinyl protons, and another between the C2-H proton and the C1-H methylene protons, confirming the -CH=CH-CH₂OH spin system. Correlations between the aromatic protons would also help assign their relative positions on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comyoutube.com It allows for the unambiguous assignment of each protonated carbon atom by linking the already-assigned proton signals to their corresponding carbon signals. sdsu.edu For instance, the proton signal at ~4.3 ppm would show a cross-peak to the carbon signal at ~63.0 ppm, assigning this pair to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). epfl.chyoutube.com This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations would include signals from the C1 methylene protons to the C2 and C3 vinyl carbons, and from the C3 vinyl proton to the C1', C2', and C6' carbons of the aromatic ring, thus connecting the propenol side chain to the dichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly powerful for confirming stereochemistry. In the case of the (E)-isomer, a NOESY spectrum would show a strong correlation between the C3 proton and the C6' aromatic proton, but no significant correlation between the C2 and C3 protons across the double bond, confirming their trans orientation.

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H3 ↔ H2; H2 ↔ H1 | Confirms propenol spin system connectivity |

| HSQC | H1 ↔ C1; H2 ↔ C2; H3 ↔ C3; H(Ar) ↔ C(Ar) | Direct one-bond H-C assignments |

| HMBC | H3 ↔ C1', C2', C6'; H1 ↔ C2, C3 | Connects side chain to aromatic ring; confirms backbone |

| NOESY | H3 ↔ H(Ar at C6'); H2 ↔ H1 | Confirms (E)-stereochemistry and spatial proximity |

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy offers insights into the structure in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. ssNMR is particularly valuable for studying polymorphism (the existence of different crystal forms), identifying intermolecular interactions, and characterizing the local environment of each atom within the crystal lattice. Differences in chemical shifts between the solid and solution states can indicate specific intermolecular interactions, such as hydrogen bonding, that influence the molecular conformation in the solid phase.

Advanced Mass Spectrometry for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of two chlorine atoms gives rise to a highly characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). whitman.edu

A molecule containing two chlorine atoms will therefore exhibit a cluster of peaks for the molecular ion (M⁺).

The M peak corresponds to the molecule containing two ³⁵Cl atoms.

The M+2 peak corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

The M+4 peak corresponds to the molecule containing two ³⁷Cl atoms.

The theoretical relative intensity ratio of these peaks is approximately 9:6:1, which serves as a definitive signature for a dichlorinated compound. libretexts.org High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to within a few parts per million, allowing for the unambiguous determination of the molecular formula (C₉H₈Cl₂O).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (H₂O) from the alcohol, loss of a chlorine radical (Cl•), or cleavage of the bond between the propenol chain and the aromatic ring.

| Ion | Isotopic Composition | Calculated m/z | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₉H₈(³⁵Cl)₂O | 201.9901 | 100 (Normalized) |

| [M+2]⁺ | C₉H₈(³⁵Cl)(³⁷Cl)O | 203.9872 | ~65 |

| [M+4]⁺ | C₉H₈(³⁷Cl)₂O | 205.9842 | ~10 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not detailed in the provided search results, extensive crystallographic data exists for closely related chalcone (B49325) derivatives, such as (E)-3-(2,4-dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one and (E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one. nih.govnih.gov

From these related structures, several key features can be inferred for the target alcohol:

The 2,4-dichlorophenyl ring is expected to be planar.

The propenol side chain (-CH=CH-CH₂OH) adopts an extended conformation, with the olefinic double bond confirmed to be in the E configuration.

The molecule as a whole is nearly planar, though there is typically a slight twist between the plane of the aromatic ring and the plane of the propenol unit. For a related chalcone, the dihedral angle between the 2,4-dichlorophenyl ring and the prop-2-en-1-one unit was found to be 22.45 (7)°. nih.govresearchgate.net

The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the hydroxyl group (O-H···O), as well as weaker C-H···O and C-H···Cl interactions and potential π–π stacking between aromatic rings. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5701 (4) |

| b (Å) | 13.9544 (6) |

| c (Å) | 10.4748 (4) |

| β (°) | 118.735 (3) |

| Dihedral Angle (Ring-Propenone) | 22.45 (7)° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

For this compound, the FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. Other key vibrational bands would confirm the presence of the aromatic ring and the alkene functionality.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic & Alkene |

| ~1650 | C=C stretch | Alkene |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

| 960-980 | =C-H bend (out-of-plane) | E-disubstituted Alkene |

| 700-850 | C-Cl stretch | Aryl Chloride |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and aromatic ring stretching vibrations, which are often strong in Raman spectra. The presence of a strong band around 960-980 cm⁻¹ in either spectrum would provide further conformational insight, as this is characteristic of the out-of-plane C-H bending mode for a trans (E) double bond.

Computational and Theoretical Investigations of E 3 2,4 Dichlorophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to exploring the electronic characteristics and three-dimensional arrangement of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It is employed to optimize the molecular geometry and calculate various quantum chemical parameters. researchgate.netasianpubs.org For chalcone (B49325) derivatives, which are structurally similar to this compound, DFT calculations are often performed using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p) or 6-31G(d,p) to ensure accuracy. researchgate.netpnrjournal.comnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular chemical stability, kinetic stability, and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is instrumental in determining charge transfer interactions within the molecule. nih.govepa.gov

In molecules related to this compound, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule. This distribution facilitates intramolecular charge transfer from the electron-donating portions to the electron-accepting portions of the molecule.

Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index indicates a good electrophile.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ²/2η | Index for global electrophilic nature. |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netepa.gov It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MEP maps, red and yellow colors typically indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue colors indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. For similar chalcone structures, the negative potential is often localized over electronegative atoms like oxygen and chlorine, while positive regions are found around hydrogen atoms. epa.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. epa.gov It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. epa.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) | Significance |

| π(C=C) | π(C=C) | π → π | High | Indicates strong delocalization across the conjugated system. |

| LP(O) | π(C=C) | LP → π | Moderate | Electron donation from oxygen lone pair to the π system. |

| LP(Cl) | σ(C-C) | LP → σ | Low to Moderate | Interaction of chlorine lone pairs with adjacent antibonding orbitals. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally. scielo.br

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. scielo.br For complex reactions, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the desired reactants and products. mdpi.com

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). scielo.br Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to study how the solvent environment affects the energies of reactants, products, and transition states, thereby providing a more realistic prediction of reaction outcomes and kinetics. scielo.br

Conformation Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional conformation. Conformation analysis involves systematically exploring the different spatial arrangements of a molecule that result from rotation around its single bonds.

A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process reveals the low-energy conformations (energy minima) and the rotational energy barriers (energy maxima) between them. For this compound, key dihedral angles would include those defining the orientation of the dichlorophenyl ring relative to the prop-2-en-1-ol side chain. The planarity of the molecule is crucial for its conjugated system; significant deviation from planarity can disrupt π-electron delocalization and affect its electronic properties. In similar chalcone structures, the molecule is often found to be nearly planar, though slight twists can occur between the aromatic rings and the enone bridge. researchgate.net

Structure-Reactivity Correlations (SRCs) from Theoretical Models

Theoretical and computational chemistry offer powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), provide insights into its electronic properties, which in turn govern its reactivity. These models allow for the calculation of various molecular descriptors that correlate with the molecule's behavior in chemical reactions.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor for predicting the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In molecules structurally similar to this compound, such as other chalcone derivatives, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed over the propenone or propenol backbone. nih.govresearchgate.net This distribution of frontier orbitals indicates that the molecule can participate in charge transfer interactions, which are fundamental to its reactivity. nih.gov

Another important theoretical tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For analogous compounds, the negative potential (red and yellow regions on an MEP map) is generally concentrated around electronegative atoms like oxygen and chlorine, indicating sites susceptible to electrophilic attack. nih.gov Conversely, positive potential (blue regions) is often found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic attack. nih.gov

The conjugated system in this compound, which includes the dichlorophenyl ring and the prop-2-en-1-ol chain, is susceptible to nucleophilic addition reactions at the carbon-carbon double bond. vulcanchem.com The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the electron density across this conjugated system, affecting its reactivity. vulcanchem.com

Detailed research findings from computational studies on closely related dichlorophenyl-containing compounds provide quantitative data that helps in understanding these structure-reactivity correlations.

Table 1: Frontier Molecular Orbital Energies and Related Reactivity Descriptors for a Structurally Similar Chalcone Derivative

| Parameter | Value (eV) | Implication for Reactivity |

| EHOMO | -6.25 | Indicates the energy of the highest occupied molecular orbital. |

| ELUMO | -2.76 | Indicates the energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 3.49 | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

| Chemical Potential (µ) | -4.51 | A negative value indicates the stability of the molecule. researchgate.net |

This data is representative of computational studies performed on chalcone derivatives containing a 2,4-dichlorophenyl group.

Table 2: Key Theoretical Concepts and Their Correlation with the Reactivity of this compound

| Theoretical Concept | Description | Correlation with Reactivity |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy occupied and lowest energy unoccupied molecular orbitals. | The energy gap between HOMO and LUMO determines the molecule's polarizability and reactivity. A smaller gap signifies a more reactive species. |

| Molecular Electrostatic Potential (MEP) | A visual representation of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. |

| Natural Bond Orbital (NBO) Analysis | A method to study hyper-conjugative interactions and charge delocalization. | Reveals the stability of the molecule arising from electron delocalization and charge transfer interactions within the molecular structure. nih.gov |

These theoretical models and the data derived from them provide a robust framework for understanding and predicting the chemical behavior of this compound, guiding further research into its potential applications.

Analytical Methodologies for Research Grade Characterization and Purity Assessment of E 3 2,4 Dichlorophenyl Prop 2 En 1 Ol

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol. Its high resolution makes it ideal for separating the main compound from synthesis-related impurities and potential stereoisomers.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The inherent UV absorbance of the dichlorophenyl ring and the conjugated double bond system allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A typical method would involve a C18 column and a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. This approach effectively separates compounds based on their hydrophobicity.

Furthermore, HPLC is crucial for the separation of stereoisomers, particularly the geometric (E/Z) isomers. While the "E" isomer is specified, the synthesis may yield the "Z" isomer as an impurity. The separation of these isomers can often be achieved on standard reversed-phase columns due to their different polarities and shapes. For more challenging separations, or if chiral centers were present, specialized chiral stationary phases (CSPs) would be employed. ceon.rsresearchgate.net The choice of mobile phase, often a mixture of alkanes like n-heptane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution on chiral columns. researchgate.net

Table 1: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 20% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS can be used for both purity assessment and the detection of trace-level impurities, especially those that are more volatile than the parent compound. thermofisher.com

The primary alcohol group may sometimes lead to peak tailing on certain GC columns. To mitigate this and improve chromatographic performance, the alcohol can be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether. However, direct analysis is often possible on modern, highly inert columns. A common stationary phase for this type of analysis is a nonpolar phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5ms or HP-5ms). hpst.cz

The mass spectrometer provides definitive identification based on the compound's mass spectrum, which serves as a molecular fingerprint. Electron Ionization (EI) is typically used, causing predictable fragmentation of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of water, the dichlorophenyl group, and other structural motifs.

For trace analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. chromatographyonline.com Instead of scanning a full mass range, the instrument focuses on specific, characteristic ions of the target analyte. This dramatically increases sensitivity and selectivity, allowing for the detection of impurities at parts-per-billion (ppb) levels.

Table 2: Representative GC-MS Parameters for Trace Analysis

| Parameter | Condition |

| GC System | Agilent 7890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS System | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Detection Mode | Full Scan (m/z 40-400) for identification; SIM for trace analysis |

Quantitative Spectroscopic Methods in Research Contexts (e.g., quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds with a high degree of accuracy and precision, traceable to the International System of Units (SI). resolvemass.cabipm.org Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight. koreascience.kr

For the ¹H qNMR analysis of this compound, a suitable internal standard must be chosen. The key criteria for the standard are high purity, stability, and having at least one NMR signal that is in a clear region of the spectrum, away from any signals from the analyte. researchgate.net Given that the analyte has signals in the aromatic (~7.0-7.5 ppm), vinyl (~6.0-7.0 ppm), and allylic alcohol (~4.3 ppm) regions, a standard with a simple, sharp signal in a different region, such as dimethyl sulfone or maleic acid, could be appropriate. researchgate.net

The sample is prepared by accurately weighing both the analyte and the internal standard and dissolving them in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure full relaxation of all protons, which is critical for accurate integration. emerypharma.com The purity is then calculated using the following formula:

Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

M = Molar mass

m = mass

P = Purity of the standard

This method provides an absolute purity value without the need for a specific reference standard of the analyte itself, making it a powerful tool in research and for the certification of reference materials. researchgate.net

Table 3: Key Components for a qNMR Purity Assay

| Component | Specification / Example |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆ |

| Analyte Signal | Vinyl proton (e.g., doublet at ~6.8 ppm, Nanalyte = 1) |

| Internal Standard | Maleic Acid (Certified Reference Material) |

| Standard Signal | Singlet at ~6.3 ppm (in DMSO-d₆), Nstd = 2 |

| Acquisition Parameter | Relaxation delay (D1) ≥ 5 times the longest T₁ relaxation time |

| Data Processing | Careful phasing and baseline correction before integration |

Future Research Trajectories and Emerging Opportunities for E 3 2,4 Dichlorophenyl Prop 2 En 1 Ol

Development of Novel Catalytic Transformations Involving the (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol Scaffold

The allylic alcohol functionality and the electronically modified phenyl ring of this compound make it a prime candidate for a variety of catalytic transformations. Research into the catalytic applications of the parent cinnamyl alcohol provides a roadmap for future investigations into its dichlorinated counterpart. A significant area of opportunity lies in selective oxidation. The oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) is a model reaction for which numerous heterogeneous catalysts have been developed, including those based on bimetallic nanoparticles like silver-cobalt (Ag-Co) and gold-palladium (Au-Pd). mdpi.comcardiff.ac.uk Future work should focus on applying these systems to this compound to produce (E)-3-(2,4-dichlorophenyl)acrylaldehyde, a potentially valuable synthetic intermediate.

Key research objectives in this area include:

Selective Oxidation: Investigating the activity and selectivity of nanoparticle-based catalysts for the aerobic oxidation of the title compound. The electron-withdrawing nature of the dichlorophenyl group may influence catalyst performance, requiring optimization of reaction conditions such as temperature, solvent, and catalyst composition. mdpi.comcardiff.ac.uk

Asymmetric Transformations: A major challenge is the development of enantioselective reactions. The enantioselective dichlorination of allylic alcohols using cinchona alkaloid derivatives as catalysts represents a promising avenue. nih.gov Applying such methodologies to this compound could provide chiral building blocks with multiple stereocenters.

Allylic Substitution: The hydroxyl group is a versatile handle for palladium-catalyzed allylic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Exploring these transformations would significantly expand the synthetic utility of the scaffold.

| Transformation Type | Potential Catalyst System | Expected Product | Key Research Goal |

|---|---|---|---|

| Aerobic Oxidation | Ag-Co or Au-Pd Nanoparticles on supports (e.g., TiO2, Carbon Nanotubes) | (E)-3-(2,4-dichlorophenyl)acrylaldehyde | High conversion and selectivity; catalyst recyclability. mdpi.comcardiff.ac.uk |

| Enantioselective Dichlorination | Dimeric Cinchona Alkaloid Derivatives / Aryl Iododichlorides | (2R,3S)-2,3-dichloro-3-(2,4-dichlorophenyl)propan-1-ol (and enantiomer) | High yield and enantioselectivity. nih.gov |

| Allylic Alkylation | Palladium(0) complexes with appropriate ligands | C-C coupled products | Control of regioselectivity and stereoselectivity. researchgate.net |

| Allylic Amination | Palladium(0) or Iridium(I) complexes | Allylic amines | Development of efficient N-functionalization protocols. |

Exploration of Advanced Synthetic Methodologies for Highly Functionalized Derivatives

The synthesis of this compound itself typically involves the reduction of the corresponding aldehyde or enone, which is formed via a Claisen-Schmidt or aldol (B89426) condensation. nih.govresearchgate.net However, future research must move beyond this basic scaffold to create more complex and highly functionalized derivatives. This requires the adoption of modern, efficient, and selective synthetic methods.

Promising areas for methodological development include:

High-Yield Esterification: Methods like the Steglich esterification, which uses N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), have shown nearly quantitative yields for producing cinnamyl esters. cmu.ac.th Applying this to create a library of esters from the title compound could yield molecules with diverse properties.

Cross-Coupling Reactions: The two chlorine atoms on the phenyl ring are handles for further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of new aryl, alkyl, alkynyl, or amino groups, dramatically increasing molecular complexity.

Heterocycle Synthesis: Chalcones and their derivatives are well-known precursors for the synthesis of various heterocycles, such as pyrazolines. mdpi.com this compound and its oxidized aldehyde form could serve as starting materials for one-pot syntheses of novel dichlorinated heterocyclic compounds.

| Methodology | Reagents/Catalyst | Target Derivative Class | Potential Advantage |

|---|---|---|---|

| Steglich Esterification | Carboxylic acids, DCC, DMAP | Ester library | High yields under mild conditions. cmu.ac.th |

| Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl derivatives | Selective C-C bond formation at the phenyl ring. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted derivatives | Introduction of rigid, linear linkers. |

| Heteroannulation Reactions | Hydrazine, Thiourea, etc. | Pyrazolines, Thiazoles, etc. | Access to complex heterocyclic scaffolds. mdpi.com |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes for this compound

Future applications of AI/ML in this context include:

Reactivity Prediction: Machine learning models, particularly random forest algorithms and neural networks, can be trained on large datasets of chemical reactions to predict outcomes. nih.govprinceton.edu Such models could be used to predict the yield and selectivity of novel catalytic transformations involving the title compound, saving significant experimental time and resources. digitellinc.com

AI-Driven Retrosynthesis: Traditionally a manual process, retrosynthetic analysis can now be automated by AI platforms. pharmafeatures.com These tools, which are trained on millions of known reactions, can propose multiple, often non-intuitive, synthetic pathways to complex derivatives of this compound. chemcopilot.comchemrxiv.org This can lead to more efficient, cost-effective, and sustainable syntheses.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By defining specific electronic or steric parameters, these models could propose novel functionalized derivatives of the dichlorinated cinnamyl alcohol scaffold for specific applications.

| AI/ML Application | Specific Task | Potential Outcome for the Target Compound |

|---|---|---|

| Reactivity Prediction | Predicting reaction yields and regioselectivity for new catalytic systems. | Prioritization of high-potential experiments; faster optimization. nih.govresearchgate.net |

| Retrosynthesis Planning | Generating efficient synthetic routes for complex, highly functionalized derivatives. | Discovery of novel, more efficient, and greener synthetic pathways. chemcopilot.comresearchgate.net |

| Property Prediction | Calculating physicochemical properties (e.g., solubility, stability) for virtual derivatives. | In silico screening of derivative libraries to identify promising candidates. |

| Catalyst Design | Identifying optimal ligand or support structures for catalytic transformations. | Rational design of more active and selective catalysts for reactions involving the scaffold. |

Theoretical Chemistry Challenges and Open Questions Regarding Dichlorinated Cinnamyl Alcohol Analogues

While experimental work forges new ground, fundamental questions remain that can be addressed through theoretical and computational chemistry. Crystal structure analyses of related dichlorinated chalcones reveal that the molecules are often nearly planar, with specific dihedral angles between the rings and the propenone linker, and are stabilized by various weak intermolecular interactions. nih.govresearchgate.netresearchgate.net Building on this, future theoretical studies can provide deeper insights into the structure-property relationships of this compound and its analogues.

Key challenges and open questions include:

Influence of Substitution Pattern: How does the 2,4-dichloro substitution pattern electronically influence the conjugated π-system compared to other isomers (e.g., 2,6-dichloro, 3,4-dichloro)? Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the molecular electrostatic potential and analyze frontier molecular orbitals (HOMO/LUMO) to rationalize and predict reactivity. pnrjournal.com

Modeling Reaction Mechanisms: Can computational models accurately predict the transition states and activation energies for catalytic reactions, such as asymmetric dichlorination or oxidation? cmu.ac.th Such models would elucidate reaction mechanisms and guide the rational design of more efficient catalysts.

Predicting Solid-State Properties: How do the chlorine atoms and the hydroxyl group direct intermolecular interactions (e.g., C-H···Cl, C-H···O, π-π stacking) to control crystal packing? nih.govresearchgate.net Accurately predicting crystal structures from molecular structure alone remains a significant challenge but is crucial for understanding the properties of solid-state materials.

Conformational Analysis: What is the conformational landscape of the molecule and its derivatives in solution? Understanding the preferred conformations is key to interpreting spectroscopic data and predicting reactivity in the solution phase.

| Open Question | Computational Method | Potential Insight |

|---|---|---|

| Effect of chlorine positions on electronic structure. | Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis. | Understanding of reactivity, electrophilicity, and nucleophilicity. pnrjournal.com |

| Mechanism of catalytic transformations. | Transition State Searching (e.g., QST2/3), Intrinsic Reaction Coordinate (IRC) calculations. | Elucidation of reaction pathways and activation barriers. cmu.ac.th |

| Prediction of crystal packing. | Crystal Structure Prediction (CSP) algorithms, Hirshfeld surface analysis. | Insight into solid-state properties and polymorphism. pnrjournal.com |

| Conformational preferences in solution. | Molecular Dynamics (MD) simulations, Potential Energy Surface (PES) scanning. | Correlation of structure with solution-phase behavior and reactivity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol, and how do reaction conditions impact yield and purity?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. For example, a mixture of 2,4-dichlorobenzaldehyde and a ketone derivative (e.g., hydroxyacetophenone) in ethanol with KOH as a base, stirred at 0–50°C for 2–3 hours, yields the α,β-unsaturated carbonyl intermediate. Subsequent reduction with NaBH₄ or catalytic hydrogenation produces the alcohol .

- Key Variables : Temperature control (0–50°C) minimizes side reactions like over-oxidation, while base concentration affects enolate formation efficiency.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and aromatic substitution patterns .

- X-ray Crystallography : Provides absolute stereochemical confirmation, as demonstrated in studies of analogous chalcones (e.g., bond angles of 119–121° for dichlorophenyl rings) .

- IR : Confirms hydroxyl (3300–3500 cm⁻¹) and C=C (1600–1650 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial Screening : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) using standardized CLSI protocols .

- Antioxidant Testing : DPPH radical scavenging assays with IC₅₀ quantification .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .